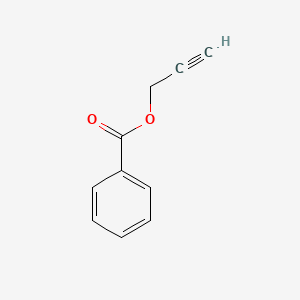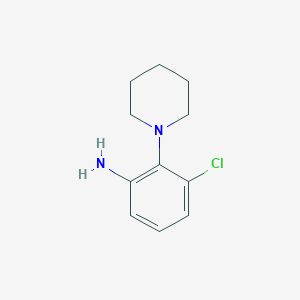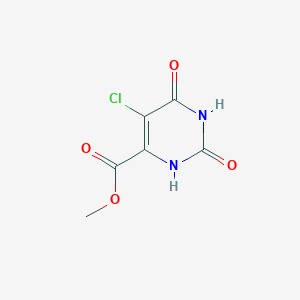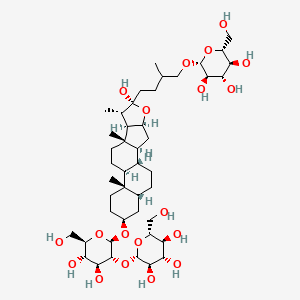
Benzoate de prop-2-yn-1-yle
Vue d'ensemble
Description
Prop-2-yn-1-yl benzoate, also known as propargyl benzoate, is an organic compound with the molecular formula C10H8O2. It is an ester formed from the reaction of benzoic acid and propargyl alcohol. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
Applications De Recherche Scientifique
Prop-2-yn-1-yl benzoate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
Target of Action
It is known that the compound can act as a photosensitizer , suggesting that it may interact with light-sensitive molecules in biological systems.
Mode of Action
Prop-2-yn-1-yl benzoate acts as a photosensitizer . In a visible-light-induced oxidative formylation reaction, both the starting material and the product act as photosensitizers . This suggests that Prop-2-yn-1-yl benzoate can absorb light and transfer energy to other molecules, initiating chemical reactions .
Biochemical Pathways
Its role as a photosensitizer suggests that it may be involved in photochemical reactions and oxidative processes .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . Prop-2-yn-1-yl benzoate is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Its role as a photosensitizer suggests that it may induce photochemical reactions, leading to changes in the molecular structure and function of target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Prop-2-yn-1-yl benzoate. For instance, light conditions can affect its role as a photosensitizer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Prop-2-yn-1-yl benzoate can be synthesized through the esterification of benzoic acid with propargyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of prop-2-yn-1-yl benzoate can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where benzoic acid and propargyl alcohol are continuously fed into the reactor along with a suitable catalyst. The reaction mixture is then heated to the desired temperature to achieve the esterification reaction. The product is continuously removed from the reactor and purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Prop-2-yn-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and propargyl aldehyde.
Reduction: Reduction of prop-2-yn-1-yl benzoate can yield benzyl alcohol and propargyl alcohol.
Substitution: The ester group in prop-2-yn-1-yl benzoate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid and propargyl aldehyde.
Reduction: Benzyl alcohol and propargyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Prop-2-yn-1-yl benzoate can be compared with other similar compounds, such as:
Prop-2-yn-1-ylbenzene: This compound has a similar propargyl group but lacks the ester functionality, making it less reactive in certain chemical reactions.
Methyl 4-(prop-2-yn-1-yl)benzoate: This compound has a similar ester functionality but with a different substituent on the benzene ring, leading to different reactivity and applications.
Propargyl aryl ethers: These compounds have a similar propargyl group but with an ether linkage instead of an ester, resulting in different chemical properties and reactivity.
Prop-2-yn-1-yl benzoate is unique due to its ester functionality, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Propriétés
IUPAC Name |
prop-2-ynyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h1,3-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDHEMWCIUHARG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40986879 | |
| Record name | Prop-2-yn-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6750-04-5 | |
| Record name | 6750-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prop-2-yn-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of propargyl benzoate?
A1: Propargyl benzoate serves as a valuable building block in organic synthesis. Some notable applications include:
- Synthesis of Benzo[c]carbazoles: Propargyl benzoate, when reacted with 1H-indol-2-yl propargyl benzoates in the presence of silica gel-activated benzoic acid, yields benzo[c]carbazole derivatives. This reaction proceeds through a Brønsted acid-mediated formal 1,3-acyloxy migration/6π-electrocyclization pathway. []
- Formation of 3-(Organochalcogenyl)prop-2-yn-1-yl Esters: Copper(I)-catalyzed Csp-chalcogen bond formation allows for the synthesis of 3-(organochalcogenyl)prop-2-yn-1-yl esters from propargyl benzoate and diorganyl dichalcogenides. These esters, particularly the 3-(phenylselanyl) derivative, have shown potential as anticancer agents. []
- Synthesis of para-Substituted 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-dien-2-ylmethyl Benzoates: Propargyl benzoate derivatives can undergo [4+2] cycloaddition reactions with hexachlorocyclopentadiene to yield para-substituted 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hepta-2,5-dien-2-ylmethyl benzoates. []
Q2: How is propargyl benzoate utilized in tandem enyne metathesis reactions?
A2: Propargyl benzoate can participate in tandem enyne metathesis reactions to synthesize 2-substituted-1,3-cyclohexadienes. This process involves a reaction with cis-polybutadiene and ethyl vinyl ether, catalyzed by Grubbs' second-generation catalyst. []
Q3: Can propargyl benzoate be used to construct complex natural product frameworks?
A3: Yes, propargyl benzoate plays a crucial role in the total synthesis of complex natural products like amphidinolides C and F. A key step involves a silver-catalyzed cyclization of a propargyl benzoate diol to construct trans-tetrahydrofuran rings present in these molecules. []
Q4: Are there any examples of propargyl benzoate derivatives demonstrating biological activity?
A4: Yes, research indicates that 5-(benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester, a derivative of propargyl benzoate, undergoes palladium hydrogenation to yield ethyl (Z)-2-amino-4-oxo-2-pentanoate, highlighting the potential for accessing biologically relevant molecules. []
Q5: How does propargyl benzoate contribute to the synthesis of heterocyclic compounds?
A5: Propargyl benzoate acts as a key synthon in the synthesis of substituted pyran ring systems through silver-catalyzed cyclization reactions. This methodology has been successfully applied in synthesizing the C1-C12 fragment of madeirolide A, a marine natural product. []
Q6: Can propargyl benzoate be used to synthesize molecules with potential antimicrobial properties?
A6: Yes, propargyl benzoate derivatives have shown promise as potential antimicrobial agents. For example, reacting propargyl benzoates with azidoacetates via a copper(I)-catalyzed Huisgen [3+2] cycloaddition reaction yields 1,4-disubstituted 1,2,3-triazoles with ester functionality. Some of these triazole derivatives exhibit moderate to good inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1584376.png)



